
2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, a chromenone core, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with a suitable diketone under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and an appropriate α,β-unsaturated ketone.
Amino Group Addition: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Nitrile Group Addition: The nitrile group is typically added through a cyanation reaction, which can be achieved using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the amino group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
Medicinally, the compound could be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new pharmaceuticals for treating diseases like cancer, infections, or neurological disorders.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It could also serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-methyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide: Similar structure but with a methyl group instead of an isopropyl group.
2-Amino-4-(1-ethyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide: Similar structure but with an ethyl group instead of an isopropyl group.
2-Amino-4-(1-phenyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the isopropyl group could influence its steric and electronic properties, potentially leading to different interactions with biological targets or reagents.
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-amino-5-oxo-4-(1-propan-2-ylpyrazol-4-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O2/c1-9(2)20-8-10(7-19-20)14-11(6-17)16(18)22-13-5-3-4-12(21)15(13)14/h7-9,14H,3-5,18H2,1-2H3 |
InChI Key |
CRGDNUWRFOLBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


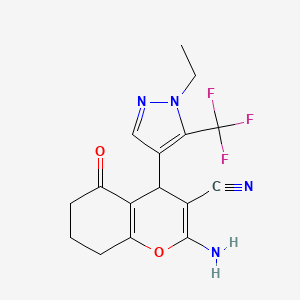
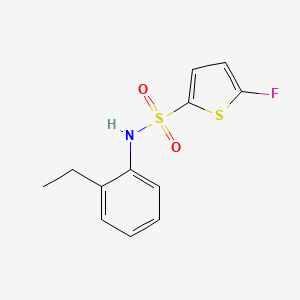
![N-(4-ethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912412.png)

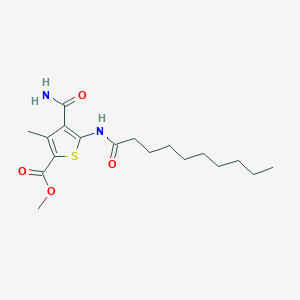
![4-chloro-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10912419.png)
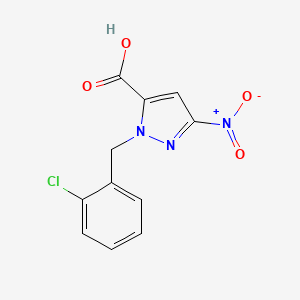
![5-phenyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912429.png)
![1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912441.png)
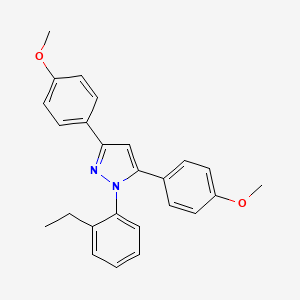
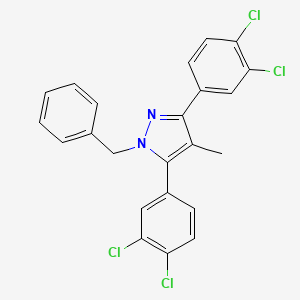

![6-cyclopropyl-N-[4-(2-methoxyphenoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912465.png)
![3-(4-methoxyphenyl)-6-methyl-N-[4-(piperidin-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912471.png)
